Articainic acid

Pharmacodynamics Toxicology Drug Metabolism

Accurate quantification of articaine's major metabolite (64.2% of dose) requires a certified reference standard-not the parent drug. Articainic acid (Articaine EP Impurity B) solves the pain point of method specificity vs. articaine. - **Distinct physicochemical properties:** pKa 3.97 (acidic) & 8.75 (basic); different logP & HPLC retention time ensures zero interference. - **Analytical validation:** Enables LOQ of 10 ng/mL in biological matrices; mandatory for USP/EP compliance in articaine API release testing. - **Supply:** Available in research quantities with expedited shipping options for QC labs.

Molecular Formula C12H18N2O3S HCl
Molecular Weight 270.35 36.46
CAS No. 114176-52-2
Cat. No. B195640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArticainic acid
CAS114176-52-2
Synonyms2-carboxyarticaine
articainic acid
Molecular FormulaC12H18N2O3S HCl
Molecular Weight270.35 36.46
Structural Identifiers
SMILESCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O
InChIInChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17)
InChIKeyLUPKINKNYDFRIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Articainic Acid: Metabolite & Reference Standard


Articainic acid (CAS 114176-52-2), chemically known as 4-methyl-3-[[(2RS)-2-(propylamino)propanoyl]amino]thiophene-2-carboxylic acid, is the primary pharmacologically inactive carboxylic acid metabolite of the widely used dental local anesthetic articaine [1]. It is formed via the rapid hydrolysis of the carbomethoxy ester group of articaine, primarily by plasma esterases [2]. As an articaine derivative, it is classified as an Articaine EP Impurity B and Articaine USP Related Compound B, and is a thiophene-containing amide-type compound [1].

Articainic Acid Substitution Limitations


Articainic acid is not interchangeable with its parent compound, articaine, or with metabolites of other local anesthetics. While articaine is a potent sodium channel blocker used for anesthesia, articainic acid is pharmacologically inactive, as demonstrated by its lack of effect on EEG, ECG, blood pressure, and heart rate in human volunteer studies [1]. This fundamental difference in activity precludes any substitution for anesthetic purposes. Furthermore, its unique chemical structure—a thiophene ring with a free carboxylic acid group—confers distinct physicochemical properties (e.g., pKa, logP, protein binding) and an HPLC retention time that are critical for its specific role as a certified reference standard in analytical method validation and quality control, a role that cannot be fulfilled by articaine or other compounds [2].

Articainic Acid: Key Differentiators


Inactivity Compared to Articaine

Articainic acid is the major inactive metabolite of articaine. In a human volunteer study, intravenous administration of articainic acid produced no measurable effect on EEG, ECG, blood pressure, or heart rate, confirming its lack of local anesthetic activity [1]. This contrasts sharply with articaine, which exhibits a potency approximately 1.5-fold that of lidocaine and provides effective anesthesia in clinical use .

Pharmacodynamics Toxicology Drug Metabolism

Lower Clearance vs. Articaine

Articainic acid demonstrates markedly slower elimination kinetics than its parent drug. Following epidural administration of 600 mg articaine in patients, the total body clearance (CL) of articaine was 103 ± 57 L/h, which is approximately 10-fold higher than the clearance of articainic acid, measured at 10.7 ± 1.80 L/h (P = 0.0079) [1].

Pharmacokinetics Drug Disposition ADME

Higher Renal Clearance vs. Articaine

The renal elimination pathway differentiates the parent drug from its metabolite. Renal clearance of articainic acid was measured at 119.6 ± 30.1 mL/min, significantly higher than the 22.5 ± 13.9 mL/min observed for articaine (P < 0.0001) [1]. This indicates a more efficient renal excretion of the more polar metabolite.

Renal Excretion Pharmacokinetics Drug Metabolism

Primary Urinary Metabolite

The metabolic fate of articaine is overwhelmingly directed toward articainic acid. Following epidural administration, articainic acid is the predominant species in urine, representing 64.2 ± 14.4% of the administered dose, compared to only 1.45 ± 0.77% excreted as unchanged articaine [1]. Another study reports a range of 40-70% of the dose excreted as articainic acid [2].

Drug Excretion Metabolism Bioanalysis

Distinct Physicochemical Properties

The conversion of articaine to articainic acid replaces a methyl ester with a carboxylic acid, drastically altering its properties. Articainic acid has a predicted pKa (Strongest Acidic) of 3.97 and a pKa (Strongest Basic) of 8.75 [1]. In HPLC analysis using a C8 column with phosphate buffer–acetonitrile (88:12, v/v) mobile phase, articainic acid elutes as a distinct peak, enabling its separate quantification with a limit of quantitation (LOQ) of 10 ng/mL [2].

Analytical Chemistry Chromatography Physicochemical Properties

Articainic Acid: Key Applications


Articaine PK/TK Modeling

Researchers studying the systemic disposition of articaine must quantify articainic acid due to its 10-fold lower total body clearance (10.7 L/h vs. 103 L/h for articaine) and its status as the major excretory product (64.2% of dose). Using articainic acid as a standard allows for accurate measurement of this persistent metabolite, which is critical for building robust models of drug elimination and safety [1].

Bioanalytical Method Development

Bioanalytical laboratories developing and validating HPLC or LC-MS methods for articaine in biological matrices require a certified reference standard of articainic acid. Its distinct polarity, pKa (acidic 3.97, basic 8.75), and retention time are necessary to establish assay specificity, linearity, and an LOQ of 10 ng/mL, ensuring the method can differentiate and quantify the metabolite without interference from the parent drug [1][2].

Toxicology Confirmation

In clinical or forensic toxicology, where detection of prior articaine administration is required, articainic acid is the preferred analytical target. It is present in urine at concentrations over 44-fold higher than the parent drug (64.2% vs. 1.45% of dose) and has a prolonged half-life due to its low clearance, offering a wider detection window and greater assay sensitivity for confirming exposure [1].

QC & Impurity Profiling

Pharmaceutical manufacturers of articaine formulations must monitor and control the levels of Articaine EP Impurity B (articainic acid) to comply with pharmacopoeial monographs. Procurement of articainic acid as a reference standard is mandatory for the development and execution of validated analytical methods used in release testing, stability studies, and impurity profiling of articaine active pharmaceutical ingredient (API) and finished drug products [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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